2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
CAS No.: 919120-45-9
Cat. No.: VC16940293
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919120-45-9 |
|---|---|
| Molecular Formula | C14H18N2 |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | 2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
| Standard InChI | InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3 |
| Standard InChI Key | NDMJXDNSSNTTCR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . Key identifiers include:
-
InChIKey: NDMJXDNSSNTTCR-UHFFFAOYSA-N
-
SMILES: CCN1CCCC2=C(C1)C3=CC=CC=C3N2
-
PubChem CID: 71425519
The molecule consists of a seven-membered azepine ring fused to an indole moiety, with an ethyl substituent at position 2. The azepine ring exists in a partially saturated conformation, contributing to its structural flexibility .
Crystallographic and Conformational Analysis
X-ray diffraction studies of derivatives, such as dimethyl 4-ethyl-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2-carboxylate, reveal that the azepine ring adopts a chair–boat conformation in the solid state. Key bond lengths include:
-
C2=C3: 1.361 Å (indicative of conjugation within the enamine fragment)
-
C3–N4: 1.401 Å
The interplanar angle between the carboxylate substituents in related compounds is 59.74°, reflecting steric constraints .
Synthesis and Reaction Pathways
Ring-Expansion Methodology
The compound serves as a critical intermediate in synthesizing nine-membered azoninoindoles via ring-expansion reactions. A representative protocol involves:
-
Reacting 2-ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (1 mmol) with dimethyl acetylenedicarboxylate (1.2 mmol) in methanol at room temperature .
-
Stirring for 2 hours, followed by solvent removal and chromatographic purification (ethyl acetate:hexane).
This reaction yields two products:
-
Azoninoindole (I): 23% yield, characterized by NMR and X-ray crystallography .
-
3-Methoxymethylindole (II): Byproduct from competing pathways.
Table 1: Synthesis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (azepine:acetylene) |
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Key Product Yield | 23% (azoninoindole) |
Pharmacological Activity
Cholinesterase Inhibition
Derivatives of 2-ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values of 33.1 µM and 89.1 µM, respectively . These activities suggest potential in treating neurodegenerative disorders like Alzheimer’s disease, where cholinesterase inhibitors are first-line therapeutics.
Structural-Activity Relationships (SAR)
-
Ethyl Substituent: Enhances lipid solubility, improving blood-brain barrier penetration.
-
Azonine Ring Expansion: Increases conformational flexibility, optimizing enzyme active-site interactions .
Applications in Drug Discovery
Anti-Alzheimer’s Candidates
The compound’s derivatives are prioritized for multi-target drug design due to their dual AChE/BChE inhibition. Comparative studies with donepezil (a clinical AChE inhibitor) highlight their moderate potency but unique scaffold, minimizing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume